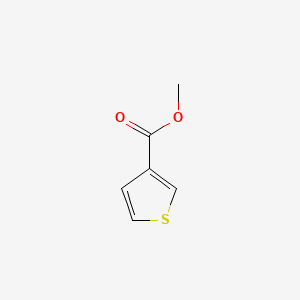

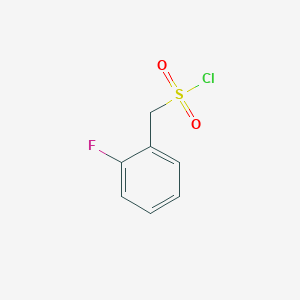

![molecular formula C10H14O4 B1268433 Bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 711-02-4](/img/structure/B1268433.png)

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Übersicht

Beschreibung

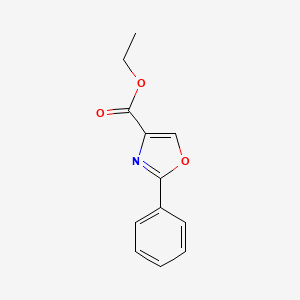

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a compound with the molecular formula C10H14O4 . It has been used in the preparation of transparent porous materials, offering a different approach to studying molecules under solid confined space . Metal–organic frameworks (MOFs) represent a unique opportunity due to their tunable pore size .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is represented by the InChI code1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) . Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has a molecular weight of 198.22 . It is a solid at room temperature and should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen

Metal–Organic Frameworks (MOFs)

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: is pivotal in the development of transparent MOFs. These frameworks are highly valued for their adjustable pore sizes, which can be fine-tuned for specific applications. The bicyclic organic dicarboxylic linkers in these MOFs reduce the strong absorption typically associated with aromatic linkers, thereby enhancing transparency . This transparency is crucial for studying molecules in confined solid spaces, offering new insights into material sciences.

Solid Solvents

The compound’s structure allows it to act as a solid solvent within MOFs. This application provides a novel approach to studying molecular interactions and dynamics in a solid-state environment as opposed to traditional liquid solvents. It opens up possibilities for research in areas like catalysis, where the solid-state reactions can be observed and manipulated .

Organic Synthesis

As a starting material in organic synthesis, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is used to prepare other complex compounds or ligands. Its unique structure can introduce rigidity and specific spatial orientation in the resulting molecules, which is beneficial for creating highly selective catalysts and functional materials .

High-Performance Materials

This compound serves as a precursor for high-performance materials, such as certain types of polyesters. Its incorporation into polymers can enhance the material’s properties, including durability, chemical resistance, and thermal stability, making it suitable for advanced engineering applications .

Proteomics Research

In proteomics, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is utilized as a biochemical tool. It can be involved in the study of protein interactions, modifications, and functions. Its role in proteomics is crucial for understanding biological processes and developing new therapeutic strategies .

Ligand for Coordination Chemistry

The compound’s structure makes it an excellent ligand for coordination chemistry. It can bind to metal ions, forming complexes with unique properties. These complexes can be applied in various fields, including catalysis, magnetic materials, and luminescent materials .

Pharmaceutical Research

In pharmaceutical research, the compound’s framework can be used to design drug delivery systems. Its ability to form stable and biocompatible structures makes it suitable for encapsulating active pharmaceutical ingredients, ensuring targeted delivery and controlled release .

Environmental Applications

Lastly, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be employed in environmental applications. Its role in the synthesis of MOFs can lead to the development of materials for gas storage, separation, and capture of pollutants. This is particularly relevant for carbon capture technologies and reducing greenhouse gas emissions .

Safety and Hazards

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is primarily used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a unique opportunity due to their tunable pore size .

Mode of Action

The compound interacts with its targets by forming transparent porous materials . This is achieved by using bicyclic organic dicarboxylic linkers, which reduce the strong absorption usually presented by aromatic linkers, thereby increasing transparency .

Biochemical Pathways

The compound affects the synthesis of MOFs . The resulting MOFs have optimal pore size, large cage pore volume, and rich C–H binding sites . This allows for high adsorption capacity and selectivity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Bicyclo[22It’s worth noting that the compound is a solid at room temperature .

Result of Action

The result of the compound’s action is the creation of transparent MOFs . These MOFs can be used as solid solvents , and they exhibit high adsorption capacity and selectivity .

Action Environment

The action of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at room temperature . Additionally, it should be handled with care to avoid contact with strong oxidizing agents .

Eigenschaften

IUPAC Name |

bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOACUMJSXEJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345872 | |

| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

CAS RN |

711-02-4 | |

| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bicyclo[2.2.2]octane-1,4-dicarboxylic acid interesting for material science?

A1: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a valuable building block for creating Metal-Organic Frameworks (MOFs) with unique properties. Its rigid, three-dimensional structure can impart significant stability to the resulting MOFs, a desirable trait for applications like gas separation. [] Furthermore, its non-aromatic nature allows for the creation of transparent MOFs, opening possibilities for studying molecules within a confined, solid-state environment. []

Q2: Are there any specific examples of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid being used in functional materials?

A2: Yes, researchers have successfully synthesized zinc-based MOFs using Bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a linker. [] These MOFs demonstrate high thermal stability and have shown promise in size-exclusion-based hydrocarbon separations, effectively separating hexane isomers based on minute differences in their kinetic diameters. []

Q3: Beyond MOFs, what other applications has Bicyclo[2.2.2]octane-1,4-dicarboxylic acid been explored for?

A3: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been used as a monomer in the synthesis of rigid-rod benzobisthiazole polymers. [] These polymers, known for their exceptional thermal and oxidative stability, are colorless and soluble, making them attractive for applications requiring high-performance materials. []

Q4: Have there been improvements in the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid?

A4: Yes, researchers have developed a more efficient and cost-effective method for synthesizing Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. [] This method utilizes microwave irradiation to accelerate the reaction, significantly reducing the overall synthesis time. [] Additionally, it replaces the use of large quantities of Raney nickel with a solid-phase approach, enhancing both safety and cost-effectiveness. []

Q5: Can Bicyclo[2.2.2]octane-1,4-dicarboxylic acid be used to create multifunctional materials?

A5: Recent research indicates that Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be incorporated into zinc-based MOFs that exhibit both luminescence detection capabilities and proton conductivity. [] These MOFs demonstrate potential for applications in environmental monitoring by detecting antibiotics like nitrofurantoin and nitrofurazone. [] Furthermore, their proton conductivity makes them promising candidates for clean energy applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)